

Spectroscopic Profile of 3-Amino-1-methylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-1-methylpyrrolidin-2-one

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Disclaimer: Experimental spectroscopic data for **3-Amino-1-methylpyrrolidin-2-one** is not readily available in published literature. The data presented herein is a representative summary compiled from the analysis of structurally analogous compounds and established spectroscopic principles. This guide is intended for informational purposes and to provide an expected spectroscopic profile for this compound.

Introduction

3-Amino-1-methylpyrrolidin-2-one is a substituted γ -lactam, a structural motif of interest in medicinal chemistry and organic synthesis. The presence of a primary amine and an N-methylated lactam functionality suggests its potential as a versatile building block for the synthesis of novel chemical entities. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Amino-1-methylpyrrolidin-2-one**, along with generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Amino-1-methylpyrrolidin-2-one**. These values are estimations based on the analysis of similar

structures, including 3-aminopyrrolidin-2-one, N-methylpyrrolidinone, and other substituted pyrrolidinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 3.5 - 3.8	Triplet	1H	H3
~ 3.2 - 3.4	Multiplet	2H	H5
~ 2.8	Singlet	3H	N-CH ₃
~ 2.3 - 2.5	Multiplet	1H	H4a
~ 1.8 - 2.0	Multiplet	1H	H4b
~ 1.5 - 2.5	Broad Singlet	2H	NH ₂

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Carbon Assignment
~ 175	C2 (C=O)
~ 50	C3
~ 48	C5
~ 30	N-CH ₃
~ 28	C4

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3400 - 3250	Medium, Broad	N-H (Primary Amine)	Symmetric & Asymmetric Stretch
2950 - 2850	Medium	C-H (Aliphatic)	Stretch
~ 1680	Strong	C=O (Lactam)	Stretch
1650 - 1580	Medium	N-H (Primary Amine)	Bend (Scissoring)
1250 - 1020	Medium	C-N	Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z	Ion
115.08	[M+H] ⁺
137.06	[M+Na] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **3-Amino-1-methylpyrrolidin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: The spectrometer is used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a

spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus. The spectral width is generally set to 200-220 ppm.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

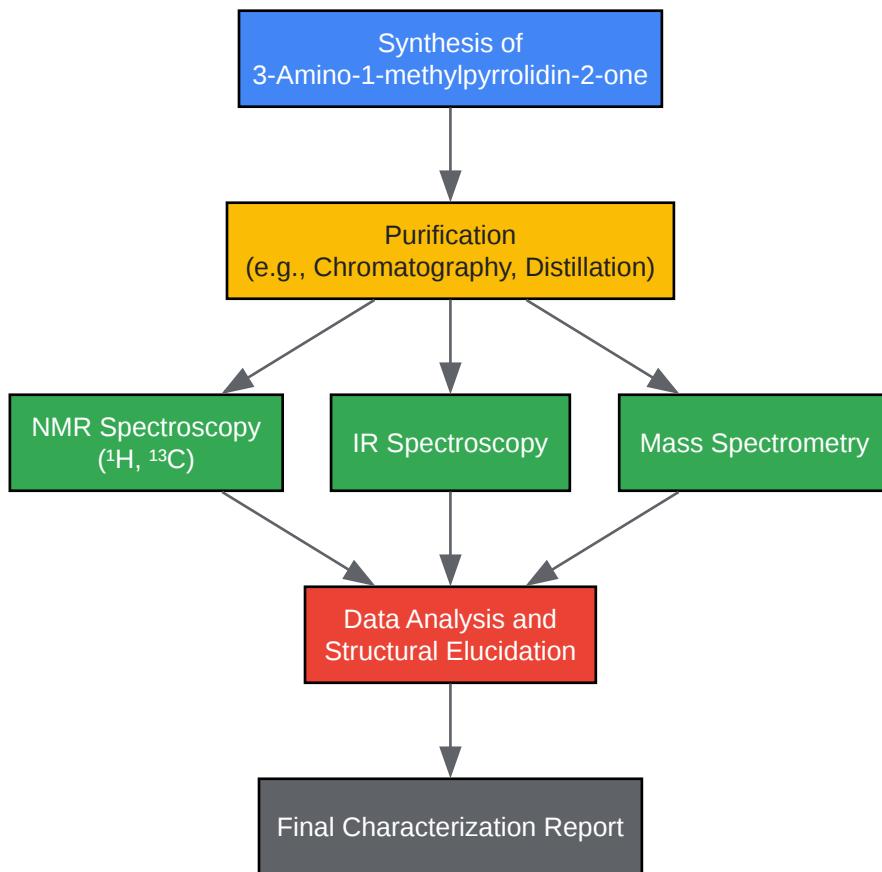
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an Electrospray Ionization (ESI) source.[1]

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 $\mu\text{g}/\text{mL}$. A small amount of formic acid may be added to promote protonation for positive ion mode analysis.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[2] The mass spectrometer is operated in positive ion mode to detect protonated molecules ($[\text{M}+\text{H}]^+$) and other adducts.[2] The data is collected over a relevant mass-to-charge (m/z) range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like **3-Amino-1-methylpyrrolidin-2-one**.



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General workflow for compound synthesis and analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **3-Amino-1-methylpyrrolidin-2-one**. For definitive characterization, it is essential to acquire and interpret experimental data on a synthesized and purified sample. The provided protocols offer a starting point for such an analysis, which is a critical step in any research or development pipeline involving novel chemical compounds.

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